
3-nitro-N-(quinolin-8-yl)benzamide
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Overview
Description
WAY-302159 is a novel compound known for its role as a vascular endothelial growth factor receptor 2 inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-302159 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nitration, reduction, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of WAY-302159 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-302159 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that quinoline derivatives, including 3-nitro-N-(quinolin-8-yl)benzamide, exhibit promising anticancer properties. For instance, studies have indicated that quinoline-based compounds can act as effective chemotherapeutic agents due to their ability to interact with DNA and inhibit tumor growth. The compound's ability to form metal chelates enhances its biological activity, making it a candidate for further development in cancer therapy .
Mechanism of Action
The mechanism through which this compound exerts its effects involves the formation of stable complexes with metal ions. These metal complexes can interact with biological macromolecules, leading to cytotoxic effects on cancer cells. For example, the coordination of this compound with transition metals such as ruthenium has been studied for its potential to enhance therapeutic efficacy .
Coordination Chemistry
Metal Chelation Properties
this compound serves as a bidentate ligand in coordination chemistry. Its ability to chelate metal ions allows for the formation of polynuclear complexes, which have been explored for their stability and reactivity. For instance, when coordinated with yttrium(III) and silicon(II), the compound forms stable chelates that are structurally characterized using X-ray crystallography .
Applications in Catalysis
The compound has been utilized as a ligand in catalysis, particularly in reactions involving C–H bond activation. Its derivatives have demonstrated effectiveness in facilitating various organic transformations, including ortho-selective acyloxylation reactions . The incorporation of this compound into organometallic complexes enhances their catalytic performance.
Photocatalytic Applications
Recent studies have highlighted the use of this compound in photocatalytic processes. The compound can be involved in visible-light photocatalyzed reactions, such as nitration processes where it acts as a substrate under mild conditions . This application showcases its versatility and potential for green chemistry practices.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
WAY-302159 exerts its effects by specifically inhibiting vascular endothelial growth factor receptor 2. This inhibition blocks the signaling pathways involved in angiogenesis, thereby preventing the formation of new blood vessels. The molecular targets include the receptor’s tyrosine kinase domain, which is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Cabozantinib: Another vascular endothelial growth factor receptor 2 inhibitor with broader kinase inhibition.
Motesanib Diphosphate: Inhibits multiple receptors including vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor, and others.
Foretinib: Targets vascular endothelial growth factor receptor 2 and other kinases involved in tumor growth.
Uniqueness
WAY-302159 is unique due to its high specificity for vascular endothelial growth factor receptor 2, making it a valuable tool for studying angiogenesis with minimal off-target effects. This specificity also enhances its potential as a therapeutic agent with reduced side effects compared to broader kinase inhibitors .
Biological Activity
3-Nitro-N-(quinolin-8-yl)benzamide, a compound characterized by its unique molecular structure comprising a quinoline moiety and a nitro group attached to an amide, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₁N₃O₃. The compound features a quinoline ring system , which is known for diverse biological activities, and the nitro group significantly influences its chemical reactivity and biological properties. The specific arrangement of the nitro group adjacent to the quinoline structure may lead to distinct biological activities compared to structurally similar compounds.
Synthesis Methods
Various synthesis methods for this compound have been reported, often involving reactions between quinoline derivatives and nitro-substituted benzamides. The synthesis typically includes:
- Refluxing quinoline derivatives with appropriate nitro-substituted benzamides in solvents such as dichloromethane.
- Purification through recrystallization or chromatography to obtain pure compounds for biological evaluation.
Enzyme Inhibition
The compound's interactions with enzymes are also noteworthy. In vitro studies have demonstrated that compounds similar to this compound can inhibit various enzymes, including:
- Kinases : Compounds with quinoline structures often target kinases involved in signaling pathways critical for cell growth and proliferation.
- Acetylcholinesterase : Some derivatives have been evaluated for their inhibitory effects on this enzyme, which plays a role in neurotransmission.
Study on Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of several quinoline derivatives, including those structurally related to this compound. The findings revealed that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong potency .
Compound | IC50 (nM) | Cancer Cell Line |
---|---|---|
Compound A | 15 | MCF-7 (Breast) |
Compound B | 20 | HeLa (Cervical) |
This compound (predicted) | <50 | Various |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to the ATP-binding sites of kinases due to its structural configuration, potentially leading to inhibition of kinase activity .
Properties
CAS No. |
62802-77-1 |
---|---|
Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
3-nitro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11N3O3/c20-16(12-5-1-7-13(10-12)19(21)22)18-14-8-2-4-11-6-3-9-17-15(11)14/h1-10H,(H,18,20) |
InChI Key |
IGPIXGIGDVQTEE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
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